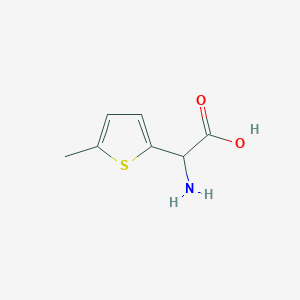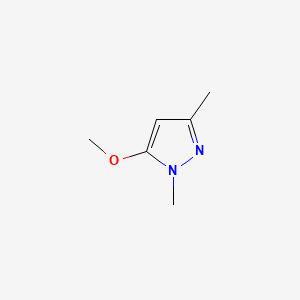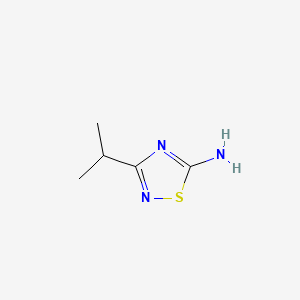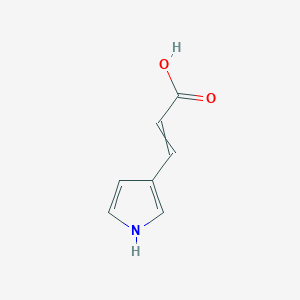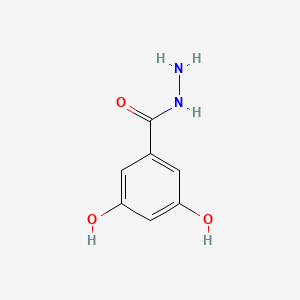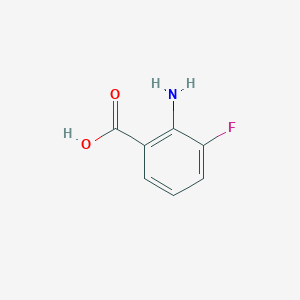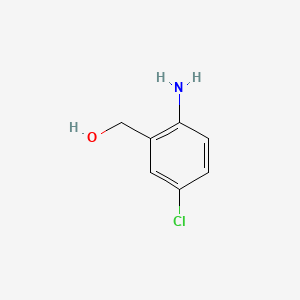
5-Bromo-2-iodopyridine
Overview
Description
5-Bromo-2-iodopyridine: is an organic compound with the molecular formula C5H3BrIN . It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and iodine atoms, respectively. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals .
Mechanism of Action
Target of Action
5-Bromo-2-iodopyridine is an organic compound that is primarily used as an intermediate in various organic reactions . It is often used in palladium-catalyzed cross-coupling reactions . The primary targets of this compound are the reactants in these reactions, such as arylboronic acids and alkynylzincs .
Mode of Action
The compound interacts with its targets through a process known as halogen displacement. In this process, the iodine or bromine atom in the this compound molecule is replaced by another group, such as an arylboronic acid or alkynylzinc . This results in the formation of a new compound.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of various organic compounds. The compound’s ability to undergo halogen displacement makes it a valuable tool in the creation of a wide range of other compounds . The downstream effects of these reactions can vary widely depending on the specific compounds being synthesized.
Pharmacokinetics
For example, its solubility in different solvents can affect its availability for reactions .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds. For example, it has been used in the synthesis of electrically color-changing compounds . The specific molecular and cellular effects of the compound’s action depend on the nature of the compounds it is used to synthesize.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific solvent used . It should be stored in a dark, dry, and cool place to maintain its reactivity .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-iodopyridine plays a significant role in biochemical reactions, particularly in the formation of C-N bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium and copper complexes, which catalyze the formation of C-N bonds. The compound’s halogen atoms facilitate these interactions by providing sites for nucleophilic substitution reactions . Additionally, this compound can be used to synthesize biologically active molecules that interact with various biomolecules, enhancing its utility in biochemical research .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these processes, leading to changes in cellular function. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. The compound’s halogen atoms enable it to form strong interactions with enzyme active sites, leading to inhibition or activation of enzymatic activity . Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may diminish as it degrades . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and biochemical processes. At high doses, it can exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels . These dosage-dependent effects are crucial for determining the appropriate use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidative and reductive pathways, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its impact on cellular function. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within cells can affect its localization and accumulation, influencing its biochemical activity. Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-iodopyridine involves the halogen exchange reaction of 2,5-dibromopyridine with sodium iodide in the presence of hydroiodic acid. The reaction is typically carried out under reflux conditions for 24 hours. The mixture is then cooled, diluted with water, and neutralized with sodium bicarbonate. The product is extracted with dichloromethane, dried over sodium sulfate, and purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to verify the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-iodopyridine undergoes various substitution reactions, particularly nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are used under mild conditions.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used along with bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry: 5-Bromo-2-iodopyridine is used as a building block in the synthesis of various heterocyclic compounds. It is particularly valuable in the preparation of bipyridines and other nitrogen-containing heterocycles .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications. It is used in the development of drugs targeting various biological pathways .
Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices. Its unique properties make it suitable for use in the synthesis of functional materials with specific electronic characteristics .
Comparison with Similar Compounds
- 2-Bromo-5-iodopyridine
- 2-Iodo-5-bromopyridine
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-fluoropyridine
Comparison: 5-Bromo-2-iodopyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halopyridines. The combination of these halogens allows for versatile synthetic applications, making it a valuable intermediate in organic synthesis. Other similar compounds may have different reactivity profiles and are used in specific contexts where their unique properties are advantageous .
Properties
IUPAC Name |
5-bromo-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-4-1-2-5(7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNBRDZXJMPDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343988 | |
| Record name | 5-Bromo-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223463-13-6 | |
| Record name | 5-Bromo-2-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223463-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Bromo-2-iodopyridine in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing various functionalized pyridines. Its reactivity stems from the difference in reactivity between the bromine and iodine substituents. For instance, it readily undergoes iodo-magnesium exchange reactions to generate 5-bromopyridyl-2-magnesium chloride, a valuable Grignard reagent. [] This reagent can subsequently react with diverse electrophiles, offering a route to a range of functionalized pyridine derivatives. []
Q2: Can you provide an example of a practical application of this compound in complex molecule synthesis?
A2: The synthesis of Lonafarnib, a potent anticancer agent, highlights the utility of this compound. Applying the iodo-magnesium exchange methodology to 5-bromo-2-iodo-3-picoline, a derivative of this compound, provides a simplified and cost-effective route to a crucial intermediate in Lonafarnib synthesis. []
Q3: Are there alternative synthetic approaches utilizing this compound for constructing substituted pyridines?
A3: Beyond Grignard reagent formation, this compound can be employed to generate 5‐bromo‐2‐pyridylzinc iodide through reaction with Rieke zinc. [] This organozinc reagent exhibits reactivity towards activated organic halides in coupling reactions, furnishing another pathway for accessing diverse 2-substituted 5-bromopyridines. []
Q4: How does this compound contribute to the synthesis of important ligands in coordination chemistry?
A4: this compound plays a crucial role in synthesizing ligands like 5,5′′-dibromo-2,2′:6′,2′′-terpyridine and 5,5′-dibromo-2,2′-bipyridine. These ligands are highly valuable in coordination chemistry. The synthesis involves palladium-catalyzed coupling reactions between 5-bromo-2-trialkylstannylpyridines and this compound or dihalogenopyridines. [] Different palladium catalysts and reaction conditions have been investigated to optimize the yield and selectivity of these coupling reactions. []
Q5: What insights into the solid-state structure of this compound are provided by crystallographic studies?
A5: Single-crystal X-ray diffraction analysis of this compound reveals the presence of weak intermolecular N—H⋯N hydrogen bonding interactions within the crystal lattice. [] These interactions link the molecules into chains that extend along the z-axis of the crystal structure. [] This understanding of its solid-state packing provides valuable information for its utilization in material science applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)
